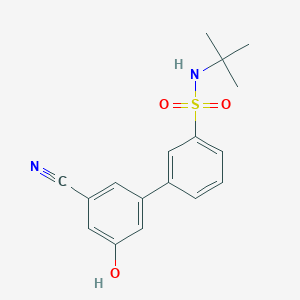![molecular formula C18H18N2O3S B6377410 3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95% CAS No. 1261994-12-0](/img/structure/B6377410.png)
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a highly potent inhibitor of a number of enzymes and can be used to study various biochemical and physiological processes. This compound has been used in various laboratory experiments and has been found to be a useful tool for research.
Wirkmechanismus
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) acts as an inhibitor of various enzymes. It binds to the active site of the enzyme and blocks the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. This prevents the enzyme from performing its normal function and leads to the inhibition of the biochemical and physiological processes that are mediated by the enzyme.
Biochemical and Physiological Effects
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of a number of enzymes, including protein kinases, phosphatases, and proteases. This inhibition can lead to the inhibition of various cellular processes, such as cell proliferation, cell differentiation, and apoptosis. Furthermore, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has a number of advantages and limitations for laboratory experiments. The main advantage of this compound is its high potency and selectivity. It is highly potent and selective and can be used to study a wide variety of biochemical and physiological processes. Furthermore, it is relatively easy to synthesize and is available in high purity. The main limitation is that it is not very stable and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%). One potential direction is to explore the potential therapeutic applications of this compound. It has already been found to have a number of biochemical and physiological effects and could potentially be used as a therapeutic agent. Another potential direction is to investigate the potential use of this compound in drug delivery systems. Furthermore, it could be used to study the effects of different environmental conditions on cellular processes. Finally, it could be used to study the effects of different drugs and compounds on various biochemical and physiological processes.
Synthesemethoden
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) is synthesized by reacting 4-piperidin-1-ylsulfonylbenzene with cyanide in an aqueous solution. The reaction is carried out at a temperature of 80°C and a pressure of 1.5 atm. The reaction is complete after 6 hours and the product is obtained in 95% yield.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol (95%) has been used in various scientific research applications. It has been found to be a potent inhibitor of a number of enzymes, including protein kinases, phosphatases, and proteases. It has also been used to study the effects of different drugs and compounds on various biochemical and physiological processes. Furthermore, it has been used to study the effects of different environmental conditions on cellular processes.
Eigenschaften
IUPAC Name |
3-hydroxy-5-(4-piperidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-13-14-10-16(12-17(21)11-14)15-4-6-18(7-5-15)24(22,23)20-8-2-1-3-9-20/h4-7,10-12,21H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNPEBKFDASLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685020 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol | |
CAS RN |
1261994-12-0 |
Source


|
| Record name | 5-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)
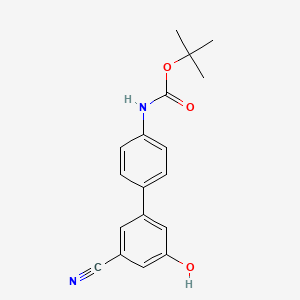
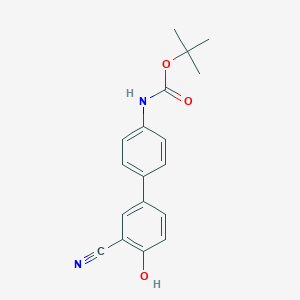
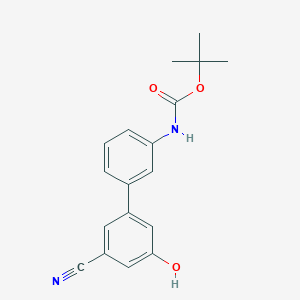
![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

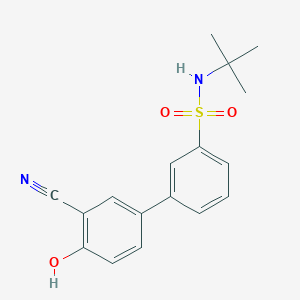
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)

![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)
